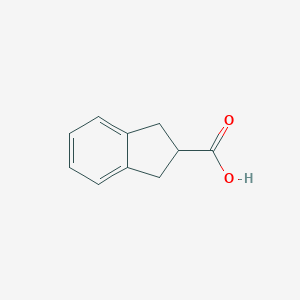![molecular formula C10H14N2O4S B184302 N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide CAS No. 83209-82-9](/img/structure/B184302.png)
N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide, also known as MMSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMSA is a derivative of acetanilide, which is a widely used organic compound in pharmaceuticals and dyes. MMSA has unique properties that make it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide also inhibits the activation of NF-κB, which is a transcription factor involved in inflammation and immune response. Additionally, N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has been found to have various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and cell proliferation. N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of various diseases. Furthermore, N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has several advantages for lab experiments, such as its low toxicity, high stability, and ease of synthesis. N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide is also soluble in various solvents, which makes it suitable for different experimental conditions. However, N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has some limitations, such as its limited availability and high cost. Furthermore, N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide may exhibit different properties depending on the experimental conditions, which may affect the reproducibility and reliability of the results.
Orientations Futures
There are several future directions for the study of N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide, such as exploring its potential applications in drug development, understanding its mechanism of action, and optimizing its synthesis method. N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has shown promising results in various fields, such as cancer therapy and neuroprotection, which warrant further investigation. Additionally, elucidating the mechanism of action of N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide may provide insights into the molecular pathways involved in various diseases. Finally, optimizing the synthesis method of N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide may improve its purity, yield, and cost-effectiveness, which may facilitate its widespread use in scientific research.
Conclusion
In conclusion, N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide can be synthesized through a multistep process and has been studied for its potential applications in cancer therapy, neuroprotection, and antimicrobial activity. The mechanism of action of N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide involves the inhibition of various enzymes and signaling pathways, and it has been found to have various biochemical and physiological effects. N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide can be synthesized through a multistep process that involves the reaction of 4-nitroanisole with methylsulfonyl chloride, followed by reduction with iron powder and acetylation with acetic anhydride. The final product is obtained by recrystallization from ethanol. The purity and yield of N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Applications De Recherche Scientifique
N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has been studied for its potential applications in various fields, such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has been found to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide has demonstrated potent antibacterial and antifungal properties against various pathogens.
Propriétés
Numéro CAS |
83209-82-9 |
|---|---|
Formule moléculaire |
C10H14N2O4S |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
N-[4-(methanesulfonamido)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C10H14N2O4S/c1-7(13)11-9-5-4-8(6-10(9)16-2)12-17(3,14)15/h4-6,12H,1-3H3,(H,11,13) |
Clé InChI |
JCUPIBLQIODAEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C)OC |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



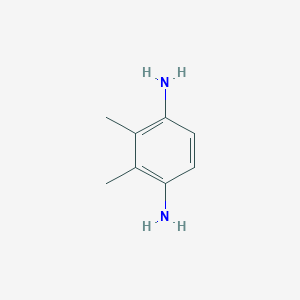
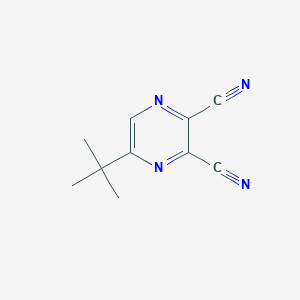
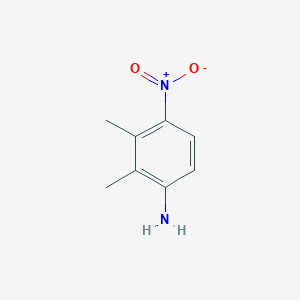
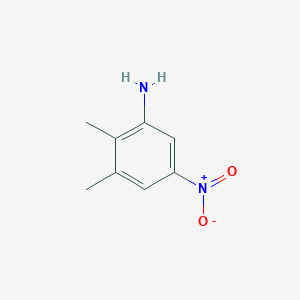
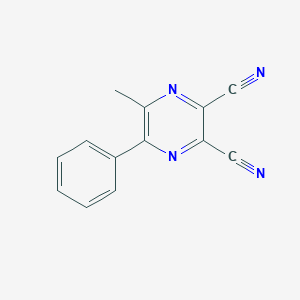
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
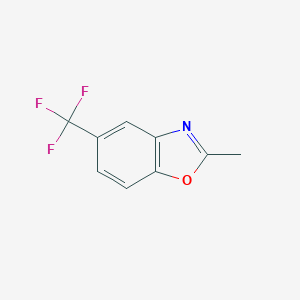
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
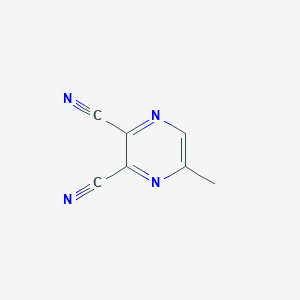
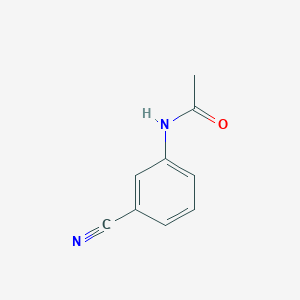
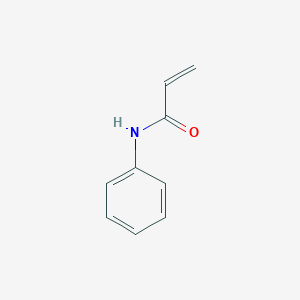
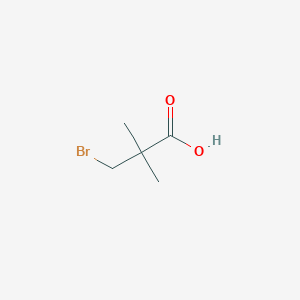
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
